molecular formula C8H11NO B1630886 2-Methoxy-6-methylaniline CAS No. 50868-73-0

2-Methoxy-6-methylaniline

Cat. No.: B1630886
CAS No.: 50868-73-0
M. Wt: 137.18 g/mol
InChI Key: HKOJYPPTIPJZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-methylaniline (CAS RN: 50868-73-0) is an aromatic amine with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . Structurally, it features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position of the benzene ring (SMILES: COc1cccc(C)c1N) .

Preparation Methods

Nitration-Methylation-Reduction Cascade

Nitration of o-Cresol

The synthesis often begins with o-cresol (2-methylphenol), where nitration introduces a nitro group at the 6-position. Under mixed acid conditions (HNO₃/H₂SO₄), the electron-donating methyl and hydroxyl groups direct nitration to the 4- and 6-positions. Kinetic control at low temperatures (0–5°C) favors the 6-nitro isomer (2-methyl-6-nitrophenol) due to reduced steric hindrance compared to the 4-nitro derivative.

Key Data :

  • Yield of 2-methyl-6-nitrophenol: 65–72%.
  • Regioselectivity (6- vs. 4-nitro): 3:1 under optimized conditions.

Methylation of 2-Methyl-6-Nitrophenol

The phenolic hydroxyl group is methylated using dimethyl sulfate (Me₂SO₄) in the presence of a base (e.g., NaOH or K₂CO₃). Methanol or water serves as the solvent, with reactions typically conducted at 30–50°C to minimize hydrolysis of Me₂SO₄.

Reaction Conditions :

  • Me₂SO₄: 1.2–1.5 equivalents.
  • Temperature: 40°C.
  • Yield of 2-methyl-6-nitroanisole: 85–90%.

Reduction of 2-Methyl-6-Nitroanisole

Catalytic hydrogenation (H₂/Pd-C or Pt-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Hydrogenation at 60–90°C and 0.5–1.5 MPa H₂ pressure achieves near-quantitative conversion.

Optimized Parameters :

  • Catalyst: 5% Pd/C (0.1 equiv.).
  • Solvent: Methanol.
  • Yield of 2-methoxy-6-methylaniline: 92–95%.

Direct Methylation of 2-Amino-6-Methylphenol

Synthesis of 2-Amino-6-Methylphenol

This intermediate is prepared via reduction of 2-nitro-6-methylphenol, which itself derives from nitration of o-cresol. Sodium dithionite (Na₂S₂O₄) in aqueous ethanol selectively reduces the nitro group at 50–60°C.

Yield : 78–82%.

O-Methylation with Dimethyl Sulfate

The phenolic hydroxyl group is methylated under alkaline conditions. To prevent N-methylation of the amine, pH is carefully controlled (pH 9–10).

Procedure :

  • 2-Amino-6-methylphenol (1 equiv.), Me₂SO₄ (1.2 equiv.), NaOH (2.5 equiv.).
  • Solvent: Water-methanol (1:1).
  • Temperature: 30–40°C.
  • Yield: 80–85%.

Catalytic Hydrogenation of Nitroarenes

Substrate Preparation: 2-Methoxy-6-Methylnitrobenzene

Synthesized via Friedel-Crafts alkylation or Ullmann coupling, this precursor is hydrogenated using transition metal catalysts.

Conditions :

  • Catalyst: 10% Pd/C.
  • Solvent: Ethanol.
  • H₂ Pressure: 1 MPa.
  • Yield: 88–93%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%) Scalability
Nitration-Reduction High regioselectivity Multi-step, corrosive conditions 85–95 Industrial
Direct Methylation Fewer steps pH sensitivity 80–85 Moderate
Diazonium Route Versatile for substitutions Low yield, byproduct formation 60–70 Laboratory
Catalytic Hydrogenation Clean reaction, high yield Requires pre-functionalized substrate 88–93 Industrial

Industrial Applications and Case Studies

This compound serves as a key intermediate in the synthesis of herbicides like metolachlor. Patent EP2892877B1 outlines its enantioselective preparation for S-metolachlor production, emphasizing aziridine intermediates and catalytic hydrogenation to achieve >99% enantiomeric excess.

Key Industrial Process :

  • Starting material: 2-Ethyl-6-methylaniline.
  • Methylation agent: (R)-epichlorohydrin.
  • Catalytic hydrogenation: Pd/C, H₂ (30–50 psi).
  • Yield: 92–96%.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products Formed:

Scientific Research Applications

Overview:
In the pharmaceutical sector, 2-methoxy-6-methylaniline is crucial for synthesizing various analgesics and anti-inflammatory drugs. Its unique structure contributes to the development of compounds with improved efficacy and reduced side effects.

Case Study:
Research indicates that derivatives of this compound have shown promise in pain management therapies, providing effective relief while minimizing adverse reactions compared to traditional analgesics .

Drug Type Example Efficacy
AnalgesicsNon-steroidalHigh
Anti-inflammatorySelective COX inhibitorsModerate to High

Agrochemicals

Overview:
The compound is also employed in formulating herbicides and pesticides, enhancing agricultural productivity while addressing environmental concerns.

Key Insights:

  • This compound is a precursor for several herbicides that target specific weed species without harming crops.
  • Its incorporation into agrochemical formulations has been linked to increased crop yields and reduced chemical runoff.
Application Type Specific Use Environmental Impact
HerbicidesTargeted weed controlLow
PesticidesCrop protectionMinimal

Polymer Additives

Overview:
In polymer science, this compound serves as an additive to improve thermal stability and color retention in various plastic products.

Research Findings:
Studies have demonstrated that incorporating this compound into polymers enhances their durability and aesthetic appeal, making it suitable for consumer goods and packaging materials .

Property Effect on Polymer
Thermal StabilityImproved
Color RetentionEnhanced

Mechanism of Action

The mechanism of action of 2-methoxy-6-methylaniline largely depends on its application. In the context of enzyme inhibition, the compound can interact with the active site of enzymes, blocking substrate binding and inhibiting enzyme activity. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Melting Point : 26–29 °C .
  • Boiling Point : 62 °C at 0.15 mmHg .
  • Density : Estimated at 1.063 g/cm³ .
  • pKa : 4.32, indicating moderate acidity compared to other substituted anilines .

The structural and functional similarities/differences between 2-methoxy-6-methylaniline and related compounds are summarized below:

Positional Isomers: Methoxy-Methyl Anilines

4-Methoxy-2-methylaniline (CAS RN: 5349-76-8)

  • Structure : Methoxy at 4-position , methyl at 2-position .
  • Applications : Used in research-scale organic synthesis; available in various batch sizes for industrial applications .
  • Safety : Requires handling precautions (P261, P280) to avoid inhalation and skin contact .

2-Methoxy-4-methylaniline (CAS RN: 39538-68-6)

  • Structure : Methoxy at 2-position , methyl at 4-position .

Functional Group Analogues

2-Chloro-6-methylaniline (CAS RN: 87-63-8)

  • Structure : Chloro (-Cl) replaces methoxy at the 2-position .
  • Molecular Weight : 141.60 g/mol (vs. 137.18 g/mol for this compound) .
  • Impact of Substituent : The electron-withdrawing chloro group reduces electron density on the aromatic ring, increasing acidity (lower pKa) and altering solubility .

3-Methoxy-2-methylaniline (CAS RN: 19500-02-8)

  • Structure : Methoxy at 3-position , methyl at 2-position .
  • Applications : Less studied in catalytic systems compared to the 2-methoxy-6-methyl isomer .

Data Table: Comparative Properties

Compound CAS RN Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound 50868-73-0 137.18 26–29 62 (0.15 mmHg) Nitric oxide synthase inhibitors
4-Methoxy-2-methylaniline 5349-76-8 137.18 Not reported Not reported Research-scale synthesis
2-Chloro-6-methylaniline 87-63-8 141.60 Not reported Not reported Intermediate in agrochemicals

Electronic and Steric Effects

  • Electronic Effects : Methoxy groups are electron-donating (+M effect), enhancing ring electron density, whereas chloro groups are electron-withdrawing (-I effect). This difference impacts reactivity in reactions like nitration or coupling .
  • Steric Effects : Substituents in the ortho position (e.g., this compound) introduce steric hindrance, influencing ligand-metal coordination in catalytic systems .

Biological Activity

2-Methoxy-6-methylaniline, also known as 6-Methyl-o-anisidine, is an aromatic amine with the chemical formula C8H11NOC_8H_{11}NO and CAS number 50868-73-0. This compound is primarily utilized in the synthesis of dyes, pigments, and pharmaceuticals due to its unique chemical properties. Recent studies have highlighted its biological activities, including potential anti-tumor effects and interactions with various biological targets.

  • Molecular Weight : 137.18 g/mol
  • Melting Point : 26-29 °C
  • Boiling Point : 62 °C at 0.15 mmHg
  • Structure : Contains a methoxy group and an amino group attached to a methyl-substituted benzene ring.

Antitumor Activity

Recent research has indicated that derivatives of this compound exhibit significant anti-tumor activity. In particular, studies have evaluated the compound's effects on various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
This compoundA549 (lung cancer)5.1 ± 0.01
HepG2 (liver cancer)7.3 ± 0.21
MCF-7 (breast cancer)4.3 ± 0.33
HGC-27 (gastric cancer)9.2 ± 0.24

These results suggest that the compound can inhibit cell proliferation effectively across multiple cancer types, with varying potency depending on the specific cell line tested .

The mechanism by which this compound exerts its anti-tumor effects appears to involve cell cycle arrest and apoptosis induction. For instance, treatment with certain derivatives has been shown to block the cell cycle at the G2-M phase, leading to increased rates of apoptosis as evidenced by the cleavage of PARP (Poly ADP-ribose polymerase), a marker for apoptotic activity .

Toxicity and Safety

While investigating its biological activity, it is crucial to consider the safety profile of this compound. The compound has been classified as having acute toxicity effects, including:

  • Oral Toxicity : Acute Tox. 4
  • Dermal Toxicity : Acute Tox. 4
  • Inhalation Toxicity : Acute Tox. 4
  • Eye Irritation : Eye Irrit. 2

These classifications indicate that appropriate safety measures should be taken when handling this compound in laboratory settings .

Case Studies

Several case studies have reported on the synthesis and evaluation of derivatives based on the structure of this compound:

  • Synthesis of Anti-Tumor Derivatives :
    • A series of compounds derived from this base structure were synthesized and tested for their anti-tumor properties.
    • The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents such as Cisplatin, indicating superior efficacy in inhibiting tumor growth .
  • Application in Dye and Pigment Production :
    • Beyond its biological activity, this compound plays a vital role in industrial applications, particularly in producing azo dyes where its reactivity enhances color stability and vibrancy .

Q & A

Basic Research Questions

Q. How can 2-Methoxy-6-methylaniline be synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves Pd-catalyzed cross-coupling or condensation reactions. For example, it can be prepared by methoxylation of 2-amino-6-methylphenol using methylating agents like dimethyl sulfate under basic conditions. Characterization includes ¹H/¹³C NMR to confirm the methoxy and methyl substituents (chemical shifts for aromatic protons typically appear at δ 6.5–7.2 ppm). Mass spectrometry (MS) and FT-IR (C-O stretch at ~1250 cm⁻¹) validate molecular weight and functional groups. Purity assessment via HPLC (C18 column, methanol/water mobile phase) ensures >95% yield .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV/Vis (λ ~254 nm) are standard methods. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Sample preparation may involve liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges). Calibration curves using deuterated internal standards (e.g., d₃-methoxy analogs) improve accuracy. Cross-validate results with ion chromatography for chloride content if synthesizing derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use NIOSH/MSHA-approved respirators (N95 or higher) to prevent inhalation. Wear nitrile gloves and chemical-resistant lab coats to avoid dermal contact. In case of spills, contain with inert absorbents (vermiculite) and neutralize with 10% acetic acid. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Emergency procedures include immediate eye rinsing (15 min with saline) and medical consultation for prolonged exposure .

Advanced Research Questions

Q. How do substituents (methoxy and methyl) influence the electronic properties and reactivity of this compound?

  • Methodological Answer : The methoxy group acts as an electron donor via resonance (+M effect), increasing electron density on the aromatic ring, while the methyl group exerts a weak inductive (+I) effect. This enhances nucleophilic aromatic substitution (NAS) at the para position. Cyclic voltammetry (CV) reveals oxidation potentials (E₁/₂ ~0.8 V vs. Ag/AgCl) correlated with electron-donating effects. Compare pKa values (e.g., 4.32 for this compound vs. 3.91 for 2,6-dimethylaniline) using potentiometric titration to quantify substituent impacts on basicity .

Q. Which computational methods best predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange terms (e.g., Becke’s 1993 protocol) accurately model frontier molecular orbitals (HOMO/LUMO) . Basis sets like 6-311G(d,p) optimize geometry. For correlation energy, use Colle-Salvetti-type functionals to account for electron density gradients . Solvent effects (e.g., in ethanol) are incorporated via Polarizable Continuum Models (PCM) . Validate computational results with experimental UV-Vis spectra (TD-DFT) and NMR chemical shifts (GIAO method) .

Q. How is this compound utilized in coordination chemistry as a ligand?

  • Methodological Answer : It serves as a bidentate ligand in Pd(II) complexes, coordinating via the amine and methoxy groups. Synthesize complexes by reacting this compound with PdCl₂ in ethanol under reflux. Characterize using X-ray crystallography (Pd–N bond length ~2.05 Å) and EPR spectroscopy to study spin states. Compare ligand donor strength with analogs (e.g., 2,6-dimethylaniline) via Pd–CH₃ NMR shifts (δ 0.58 ppm vs. 0.72 ppm), reflecting electronic modulation .

Properties

IUPAC Name

2-methoxy-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOJYPPTIPJZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332616
Record name 2-Methoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50868-73-0
Record name 2-Methoxy-6-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50868-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Palladium charcoal (1.0 g of 10%) was added to a solution of 3-methyl-2-nitroanisole (16.8 g, 0.1 mol) in ethanol (150 mL) and the solution was hydrogenated (50 lb initial hydrogen pressure) until hydrogen uptake ceased (2 hours). The solution was filtered and evaporated to give 13.8 g of 2-methoxy-6-methylbenzenamine (compound XLIV) as an oil. The product was dissolved in acetic anhydride (100 mL) and the resulting solution was refluxed for 1 hour. Part of the solvent (50 mL) was slowly removed over a 1-hour period, after which time the solution was cooled and the remainder of the solvent was removed under reduced pressure. The residual oil was crystallized from ethyl acetate:hexane (200 mL of 1:2) to give 20.5 g of N-acetyl-N-(2-methoxy-6-methylphenyl)-acetamide, mp 116°-119° C. Anal Calcd for C12H15NO3 : C, 65.14; H, 6.83; N, 6.33. Found: C, 65.44; H, 7.04; N, 6.39.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-methoxy-3-methyl-2-nitrobenzene (15.04 g, 0.09 mol) in ethanol (250 ml) was hydrogenated over 10% palladium on charcoal (4 g) at atmospheric pressure and at room temperature, for 18 h. The catalyst was removed by filtration, and the filtrate evaporated under reduced pressure to leave the title compound (D28) as an amber oil, which crystallised on standing (11.18 g, 91%).
Quantity
15.04 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Solid 2-nitro-3-methylanisole (20 g) is added portion to a hot (40°-60° C.) suspension of iron (30 g) in 20% acetic acid (400 ml). The mixture is heated on a steam bath for 40 min, filtered still hot and neutralized (after cooling) with 50% aqueous sodium hydroxide. The mixture is steam distilled (2 liters of water collected). The distillate is extracted with diethyl ether and the etheral solution is dried and evaporated to give an oily residue of 2-methoxy-6-methylbenzenamine: nmr (CDCl3) δ2.15 (s, 3H), 3.7 (s, 2H), 3.8 (s, 3H) and 6.7 (m, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxy-6-methylaniline
2-Methoxy-6-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.